4-(4-hydroxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-Hydroxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a hydroxyphenyl group at position 4 and a thiophen-2-ylmethyl substituent at position 5. The hydroxyphenyl group contributes to hydrogen-bonding interactions, while the thiophene moiety introduces aromatic and sulfur-based electronic effects, influencing solubility, stability, and molecular recognition in biological systems .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-11-5-3-10(4-6-11)15-14-13(18-17(23)19-15)9-20(16(14)22)8-12-2-1-7-24-12/h1-7,15,21H,8-9H2,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFCYNGSXSGDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)N1CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the cyclization of a suitable precursor containing the thiophen-2-ylmethyl group and the hydroxyphenyl moiety. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to downstream effects in cellular pathways. Further research would be needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Hydroxyphenyl vs.
- Thiophen-2-ylmethyl vs. Benzyl Halides : The thiophene-methyl group introduces sulfur-mediated π-π stacking and electron-rich interactions, differing from halogenated benzyl groups (e.g., 4-chlorobenzyl in Compound C), which may improve metabolic stability but reduce polarity .
Biological Activity
The compound 4-(4-hydroxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine family and exhibits significant potential in medicinal chemistry due to its unique structural characteristics, including both aromatic and heteroaromatic systems. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrrolopyrimidine core substituted with a hydroxyphenyl group and a thiophenylmethyl moiety, contributing to its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of pyrrolopyrimidine compounds exhibit antiviral properties. For instance, compounds similar to the one have shown efficacy against various viral targets by inhibiting RNA polymerase activity. A notable study demonstrated that certain derivatives could inhibit the activity of the Hepatitis C virus (HCV) NS5B polymerase significantly with IC50 values around 32 μM . While specific data on the target compound is limited, its structural similarities suggest potential antiviral activity.
Anticancer Activity
Pyrrolopyrimidine derivatives have been investigated for their anticancer properties. Research has shown that modifications at the 4-position of the pyrimidine ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar scaffolds demonstrated IC50 values in the micromolar range against various cancer types. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Studies on related compounds indicate that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The presence of a hydroxy group may enhance these effects by increasing solubility and bioavailability in biological systems .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in viral replication or cancer cell proliferation.
- Cytokine Modulation : Alteration of cytokine production leading to reduced inflammation.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
Study 1: Antiviral Efficacy
A study published in MDPI explored various N-heterocycles for antiviral activity against HCV. The findings suggested that structural modifications could significantly alter efficacy, indicating that similar modifications on our compound might yield promising antiviral agents .
Study 2: Cytotoxicity Assays
In vitro assays on related pyrrolopyrimidine derivatives revealed significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7. These studies reported IC50 values ranging from 10 to 25 μM for some derivatives. Although direct studies on the target compound are lacking, these results provide a basis for further exploration.
Study 3: Anti-inflammatory Activity
Research has shown that derivatives with similar structures can effectively reduce inflammation markers in animal models. For example, a related compound demonstrated a significant decrease in carrageenan-induced paw edema in mice . This suggests that our compound may also possess similar anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s pyrrolo[3,4-d]pyrimidine core can be synthesized via cyclocondensation reactions. For example, reacting substituted β-ketoesters with thiourea derivatives under acidic conditions (e.g., HCl/EtOH) forms the pyrimidine ring. Substituents like the thiophen-2-ylmethyl group can be introduced via nucleophilic alkylation using thiophene-derived halides . Optimization involves controlling temperature (60–80°C), solvent polarity (DMF or DMSO for solubility), and catalyst selection (e.g., p-TsOH for regioselectivity). Purity is enhanced via column chromatography (silica gel, CHCl₃/MeOH gradient) and recrystallization .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and tautomeric forms?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the hydroxyphenyl (δ 6.5–7.2 ppm, aromatic protons) and thiophen-2-ylmethyl groups (δ 2.8–3.5 ppm for CH₂). Tautomeric equilibria (e.g., lactam-lactim) can be inferred from splitting patterns in DMSO-d₆ .
- X-ray crystallography : Resolves spatial arrangement of substituents, particularly the orientation of the thiophene ring relative to the pyrimidine core .
- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
Advanced Research Questions
Q. How can researchers address contradictory biological activity data across different assays (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Contradictions may arise from assay-specific variables:
- Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dispersion without interfering with cell viability .
- Enzyme Isoforms : Test activity against purified isoforms (e.g., kinase variants) to identify selective interactions .
- Cellular Context : Compare results in immortalized vs. primary cell lines to account for metabolic differences. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .
Q. What computational strategies predict this compound’s binding affinity to tyrosine kinases, and how can models be experimentally validated?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize scaffolds with hydrogen bonding to conserved residues (e.g., Glu in EGFR) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS). Validate with mutagenesis: If predicted critical residues (e.g., Lys721 in c-Src) are mutated, binding affinity should drop .
- Experimental Validation : Compare computational ΔG values with SPR-measured KD. Discrepancies >1 log unit suggest model refinement (e.g., solvation energy adjustments) .
Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be systematically evaluated?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life <30 min indicates rapid CYP450-mediated metabolism .
- Plasma Protein Binding : Use ultrafiltration to measure free fraction. High binding (>95%) may limit bioavailability .
- Permeability : Perform Caco-2 assays; apparent permeability (Papp) <1×10⁻⁶ cm/s suggests poor intestinal absorption .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
